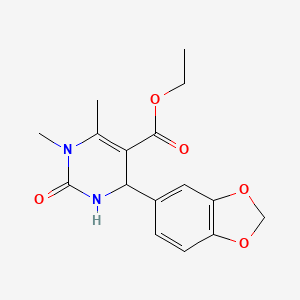

Ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS 73211-20-8) is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with a 1,3-benzodioxole group at position 6 and methyl groups at positions 3 and 2. The ethyl carboxylate moiety at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and synthetic chemistry .

Properties

Molecular Formula |

C16H18N2O5 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H18N2O5/c1-4-21-15(19)13-9(2)18(3)16(20)17-14(13)10-5-6-11-12(7-10)23-8-22-11/h5-7,14H,4,8H2,1-3H3,(H,17,20) |

InChI Key |

RYSLAXNYFGOSGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC3=C(C=C2)OCO3)C)C |

solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with urea or thiourea under acidic conditions to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,3-BENZODIOXOL-5-YL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence molecular properties. A comparison with key analogs is summarized below:

Key Observations :

Structural and Crystallographic Differences

Crystal structure analyses reveal conformational variations:

- The target compound’s 1,3-benzodioxole group may induce non-planarity in the pyrimidine ring, similar to the puckering observed in thiazolo[3,2-a]pyrimidine derivatives (e.g., dihedral angle of 80.94° between fused rings in ).

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate adopts a planar conformation due to the absence of bulky substituents, facilitating dense crystal packing.

- Software like SHELXL and ORTEP-3 are critical for modeling these structural nuances, with validation protocols ensuring accuracy .

Pharmacological Implications

- The benzodioxole moiety is associated with CNS activity and cytochrome P450 inhibition, distinguishing the target compound from analogs with simpler aryl groups.

- Methyl and ester groups may reduce toxicity compared to halogenated derivatives, which can form reactive intermediates.

Biological Activity

Ethyl 6-(1,3-benzodioxol-5-yl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS Number: 73211-20-8) is a specialized organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

It features a pyrimidine ring fused with a benzodioxole moiety, which is significant for its biological interactions. The structural complexity contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions.

- Receptor Modulation : It is hypothesized that the compound could bind to certain receptors, influencing signaling pathways related to cellular proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

- Antifungal Activity : In vitro assays have demonstrated that this compound exhibits antifungal properties against various strains of fungi. The mechanism appears to involve disruption of fungal cell wall synthesis and function.

Anticancer Properties

Research indicates that compounds with similar structures can exhibit anticancer effects. This compound may inhibit cancer cell proliferation through:

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed.

- Apoptosis Induction : The compound may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.